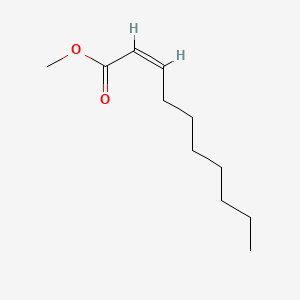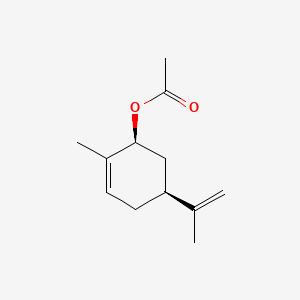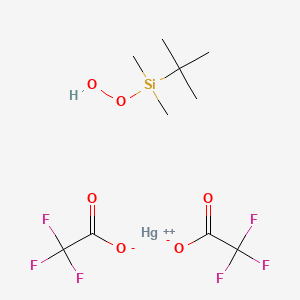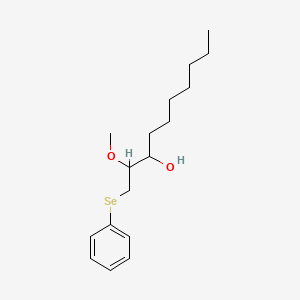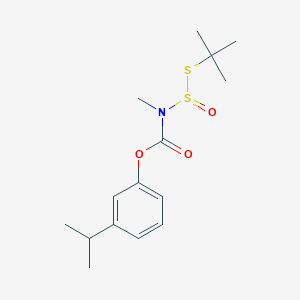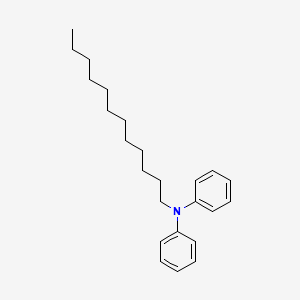
Benzenamine, N-dodecyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-dodecyl-N-phenyl-, typically involves the alkylation of aniline (benzenamine) with dodecyl halides. One common method is the reaction of aniline with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions. The general reaction can be represented as follows:
C6H5NH2+C12H25Br→C6H5N(C12H25)H+HBr
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-dodecyl-N-phenyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, phase-transfer catalysts can be employed to facilitate the reaction between aniline and dodecyl halides in a biphasic system.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-dodecyl-N-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Benzenamine, N-dodecyl-N-phenyl-, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants, dyes, and polymers.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-dodecyl-N-phenyl-, involves its interaction with molecular targets through its amine and aromatic functional groups. The compound can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline (Benzenamine): A primary amine with a phenyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups and a phenyl group attached to the nitrogen atom.
N-Phenyl-1-naphthylamine: An amine with a phenyl group and a naphthyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-dodecyl-N-phenyl-, is unique due to the presence of a long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where both hydrophobic and aromatic characteristics are desired.
Propriétés
Numéro CAS |
78204-99-6 |
|---|---|
Formule moléculaire |
C24H35N |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-dodecyl-N-phenylaniline |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
Clé InChI |
BYYFPVDBAHOLDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


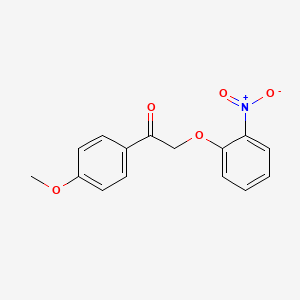
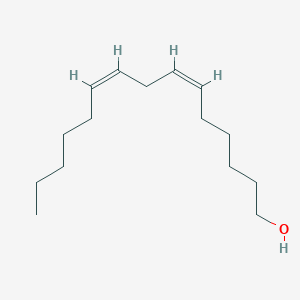
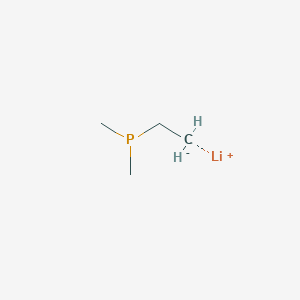
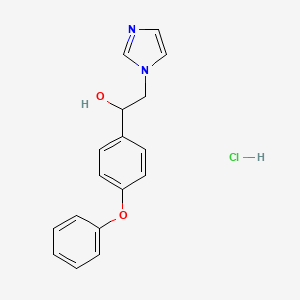

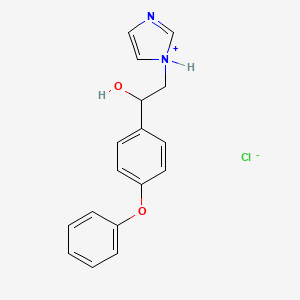
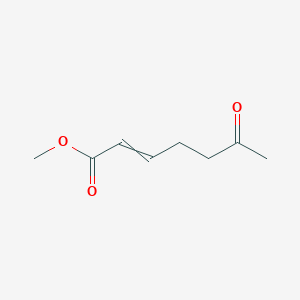
methanone](/img/structure/B14437166.png)

